4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a fluorine atom, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as a fluorinated pyrimidine derivative.
Introduction of the pyrrolidine ring: This can be achieved through nucleophilic substitution or addition reactions.
Formation of the morpholine ring: This step might involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 4-(5-bromopyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 4-(5-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Uniqueness
The presence of the fluorine atom in 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound potentially more effective in certain applications.
Properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O2/c14-10-7-15-13(16-8-10)18-5-6-20-11(9-18)12(19)17-3-1-2-4-17/h7-8,11H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRMSLSRAGMVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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